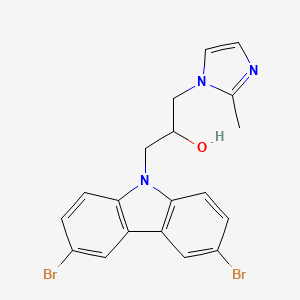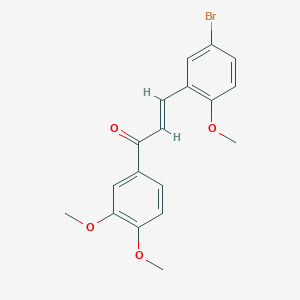
3-(5-bromo-2-methoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one
Overview
Description
3-(5-bromo-2-methoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one, commonly known as BR-DIMBOA, is a synthetic compound that has been widely studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of BR-DIMBOA is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, BR-DIMBOA has been shown to activate the JNK pathway and inhibit the NF-κB pathway, leading to apoptosis. In plants, BR-DIMBOA has been demonstrated to inhibit the activity of fungal enzymes and disrupt insect nervous systems.
Biochemical and Physiological Effects:
BR-DIMBOA has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, BR-DIMBOA has been shown to induce cell cycle arrest, DNA damage, and oxidative stress. In plants, BR-DIMBOA has been demonstrated to inhibit fungal growth and reduce insect feeding. In material science, BR-DIMBOA has been used to synthesize materials with unique optical and electronic properties.
Advantages and Limitations for Lab Experiments
BR-DIMBOA has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. However, its limitations include its low solubility in water and potential toxicity to cells and organisms.
Future Directions
There are several future directions for the research on BR-DIMBOA. In cancer treatment, further studies are needed to elucidate the mechanism of action and optimize the efficacy and safety of BR-DIMBOA. In plant protection, more research is needed to explore the potential of BR-DIMBOA as a natural pesticide and to develop more effective formulations. In material science, new applications of BR-DIMBOA-based materials can be explored, such as in photonics and energy storage.
Scientific Research Applications
BR-DIMBOA has been extensively studied for its potential applications in various fields, including cancer treatment, plant protection, and material science. In cancer treatment, BR-DIMBOA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. In plant protection, BR-DIMBOA has been demonstrated to have antifungal and insecticidal activities. In material science, BR-DIMBOA has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO4/c1-21-16-9-6-14(19)10-13(16)4-7-15(20)12-5-8-17(22-2)18(11-12)23-3/h4-11H,1-3H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWUMPLOPXJYLQ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



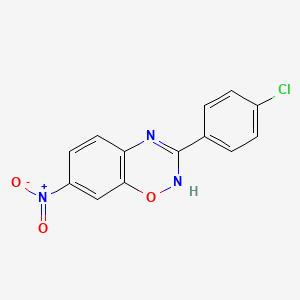
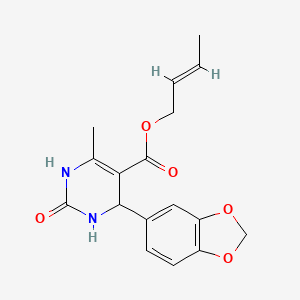
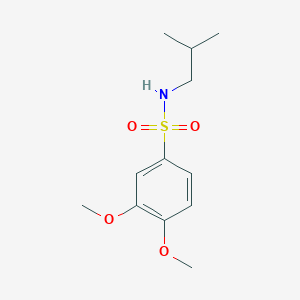
![N-(2-(2-chlorophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3871639.png)
![cyclopentyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B3871642.png)
![N-(2-(4-bromophenyl)-1-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3871643.png)
![[2-(2-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3871653.png)
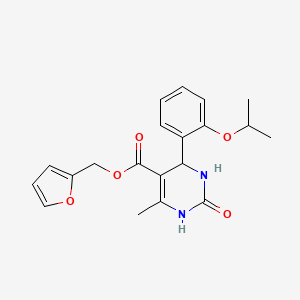
![2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-2-ylthio)ethyl]acetamide](/img/structure/B3871656.png)
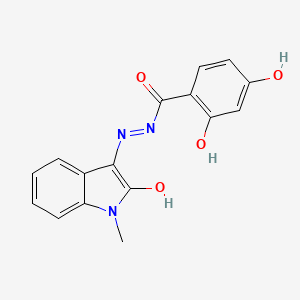
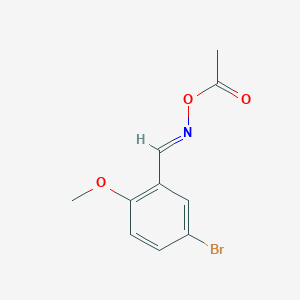
![(5-{[ethyl(2-fluorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B3871667.png)
